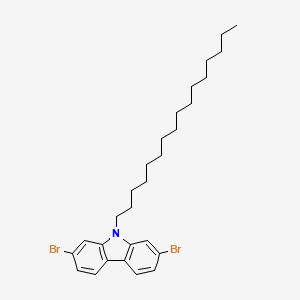
2,7-Dibromo-9-hexadecylcarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-hexadecylcarbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their applications in organic electronics, photonics, and as intermediates in the synthesis of various organic compounds. The addition of bromine atoms at the 2 and 7 positions, along with a hexadecyl group at the 9 position, enhances the compound’s reactivity and solubility, making it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-hexadecylcarbazole typically involves the bromination of carbazole followed by the introduction of the hexadecyl group. One common method involves the following steps:
Bromination of Carbazole: Carbazole is reacted with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,7-Dibromo-9-hexadecylcarbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the electronic properties of the carbazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce extended π-conjugated systems .
科学的研究の応用
2,7-Dibromo-9-hexadecylcarbazole has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electronic properties.
Photonic Materials: Employed in the development of photonic materials for use in lasers and optical sensors.
Biological Studies: Investigated for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicinal Chemistry: Explored as a precursor for the synthesis of pharmacologically active compounds.
Industrial Applications: Used in the production of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,7-Dibromo-9-hexadecylcarbazole depends on its specific application. In organic electronics, the compound acts as an electron donor or acceptor, facilitating charge transport in devices like OLEDs and OPVs. In biological systems, it may interact with cellular components, affecting various biochemical pathways . The exact molecular targets and pathways involved can vary based on the specific context of its use .
類似化合物との比較
2,7-Dibromo-9-hexadecylcarbazole can be compared with other similar compounds, such as:
2,7-Dibromo-9-ethylcarbazole: Similar in structure but with an ethyl group instead of a hexadecyl group, leading to different solubility and reactivity properties.
2,7-Dibromo-9-octylcarbazole: Contains an octyl group, offering a balance between solubility and electronic properties.
2,7-Dibromo-9-phenylcarbazole: Features a phenyl group, which can enhance π-π stacking interactions in materials applications.
These comparisons highlight the unique properties of this compound, such as its enhanced solubility and reactivity due to the presence of the long hexadecyl chain .
特性
CAS番号 |
544436-48-8 |
|---|---|
分子式 |
C28H39Br2N |
分子量 |
549.4 g/mol |
IUPAC名 |
2,7-dibromo-9-hexadecylcarbazole |
InChI |
InChI=1S/C28H39Br2N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-31-27-21-23(29)16-18-25(27)26-19-17-24(30)22-28(26)31/h16-19,21-22H,2-15,20H2,1H3 |
InChIキー |
MKRVJWDJQURYLA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCN1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


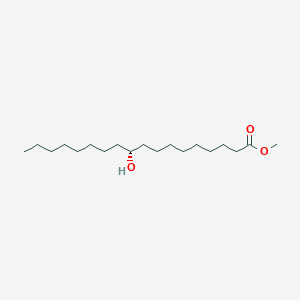
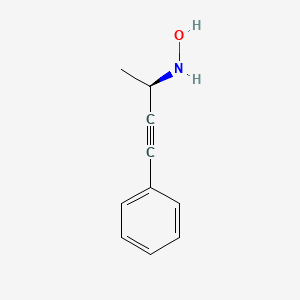
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea](/img/structure/B14238344.png)
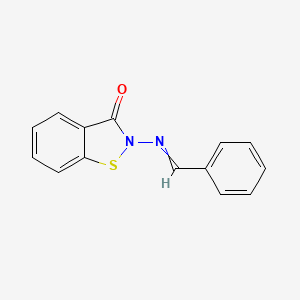
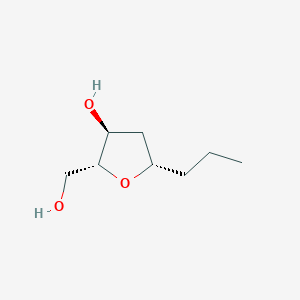

![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)
![4-[2-(10-Methylanthracen-9-YL)ethenyl]pyridine](/img/structure/B14238388.png)
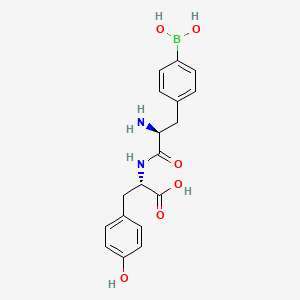
![3-[(Naphthalen-1-yl)oxy]prop-2-enenitrile](/img/structure/B14238398.png)

![1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-](/img/structure/B14238406.png)
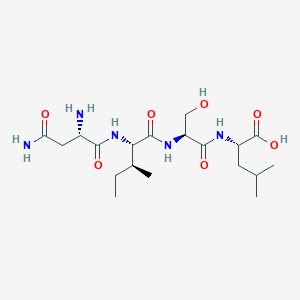
![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
